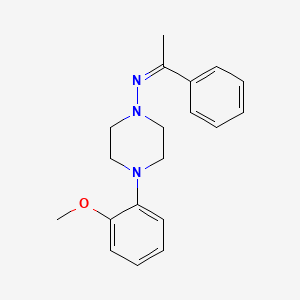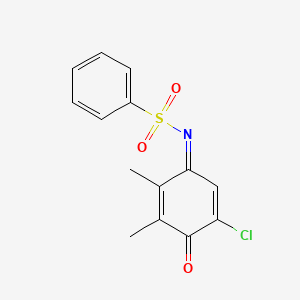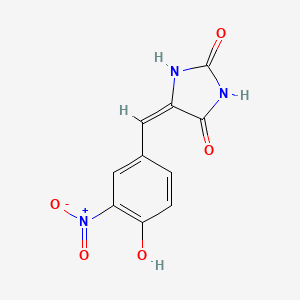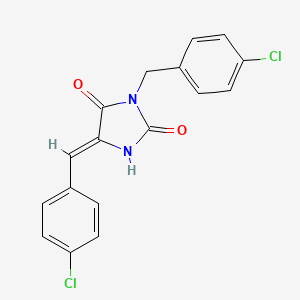![molecular formula C16H19N3O B5910593 N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine, commonly known as MFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MFP is a piperazinyl phenyl derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
作用机制
The exact mechanism of action of MFP is not fully understood. However, it is thought to act by modulating the activity of various ion channels and receptors in the central nervous system. It has been shown to activate the opioid receptors, which are involved in the modulation of pain and other physiological processes. MFP has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
MFP has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the severity and frequency of seizures, and have a potent analgesic effect. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
MFP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a wide range of biological activities, making it a useful tool for studying various physiological processes. However, MFP also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, its effects may vary depending on the dose and route of administration.
未来方向
There are several future directions for research on MFP. One area of research is the development of new anti-inflammatory drugs based on the structure of MFP. Another area of research is the investigation of the long-term effects of MFP on human health. Additionally, more research is needed to understand the mechanism of action of MFP and its effects on various physiological processes.
合成方法
The synthesis of MFP involves the condensation of 5-methyl-2-furaldehyde and 4-phenyl-1,2-diaminobutane in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to yield the final compound. The yield of MFP is typically around 60-70%, and the purity of the compound can be confirmed by melting point analysis and spectroscopic techniques such as IR and NMR.
科学研究应用
MFP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. MFP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Another area of research is the analgesic properties of MFP. It has been shown to have a potent analgesic effect in animal models of pain. This effect is thought to be mediated by the activation of the opioid receptors in the central nervous system.
MFP has also been studied for its anticonvulsant properties. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. This effect is thought to be mediated by the modulation of ion channels in the brain.
属性
IUPAC Name |
(Z)-1-(5-methylfuran-2-yl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-14-7-8-16(20-14)13-17-19-11-9-18(10-12-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSPSOQGJBZDTP-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(5-Methylfuran-2-YL)-N-(4-phenylpiperazin-1-YL)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)

![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)


![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)



![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)


